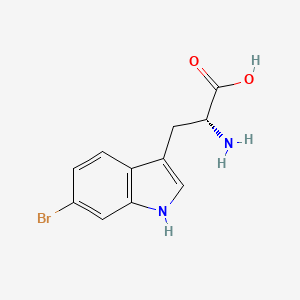

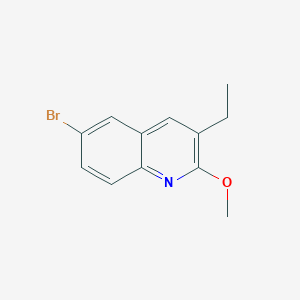

Thiazolium, 3,4,5-trimethyl-, iodide

説明

Thiazolium, 3,4,5-trimethyl-, iodide is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound is also known as Thiamine or Vitamin B1, which plays an essential role in the metabolism of carbohydrates and amino acids in the body. This compound is a synthetic derivative of Thiamine, which has been modified to enhance its properties for scientific research purposes.

科学的研究の応用

Understanding Fear Induction Mechanisms

The study conducted by Endres and Fendt (2009) explores the fear-inducing properties of 2,4,5-trimethyl-3-thiazoline (TMT), a component of fox odor, comparing its effects with those of butyric acid. The research indicates that TMT, although similar in aversive properties to butyric acid, uniquely induces freezing behavior in rats, highlighting its specific fear-inducing capabilities. This finding underscores the potential of thiazoline compounds in understanding the neural and behavioral underpinnings of fear responses in mammals (Endres & Fendt, 2009).

Investigating Thyroid Disruptors

A study by Honglian et al. (2020) delves into the thyroid-disrupting effects of thiazole-Zn, revealing its role in inducing thyroid cell hypertrophy and hyperplasia in male Sprague-Dawley rats. The research provides insight into the mechanisms by which thiazole-Zn interferes with thyroid hormone biosynthesis, emphasizing the compound's relevance in studying thyroid disruptors and their impact on endocrine health (Honglian et al., 2020).

Exploring Anticonvulsant Properties

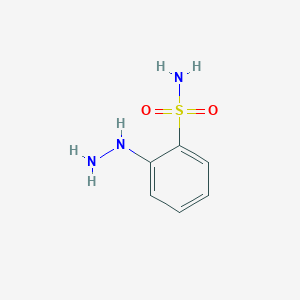

Siddiqui et al. (2010) investigate the anticonvulsant activity of 4-thiazolidinones bearing a sulfonamide group against seizure models. Their findings highlight the significant potential of these compounds in epilepsy treatment, providing a foundation for further research into thiazolidinones as anticonvulsant agents (Siddiqui et al., 2010).

Studying Intrathyroidal Dehalogenation

Research by Solís-S et al. (2011) on intrathyroidal dehalogenation demonstrates the influence of iodide on the enzymatic activities involved in thyroid hormone synthesis and recycling. This study is crucial for understanding the regulatory effects of iodide within the thyroid gland, contributing to our knowledge of thyroid physiology and the mechanisms of iodide-induced autoregulation (Solís-S et al., 2011).

Metal Complexes with Biological Activities

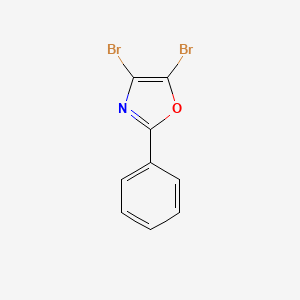

Obaleye et al. (2011) focus on the synthesis and characterization of metal complexes of 2,5-diamino-1,3,4-thiadiazole derived from semicarbazide hydrochloride, exploring their antimicrobial activities. This research underlines the potential of thiadiazole derivatives in developing new antimicrobial agents and their application in medicinal chemistry (Obaleye et al., 2011).

特性

IUPAC Name |

3,4,5-trimethyl-1,3-thiazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10NS.HI/c1-5-6(2)8-4-7(5)3;/h4H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQUCPBIRQBSQX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459879 | |

| Record name | Thiazolium, 3,4,5-trimethyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62993-85-5 | |

| Record name | Thiazolium, 3,4,5-trimethyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl [(2-cyanoethyl)amino]acetate](/img/structure/B1600036.png)

![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B1600037.png)